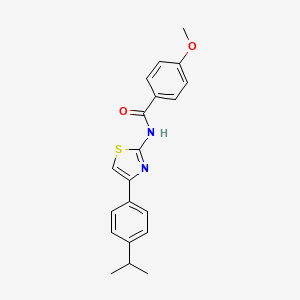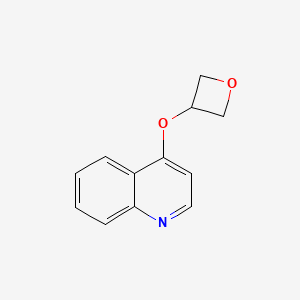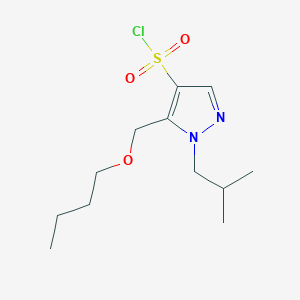![molecular formula C19H20ClNO4S B2721973 methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate CAS No. 1327185-33-0](/img/structure/B2721973.png)
methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a complex organic compound that belongs to the class of β-amino-acrylates This compound is characterized by the presence of a chlorophenyl group, an isopropylphenylsulfonyl group, and an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate typically involves the reaction of 4-chloroaniline with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl acrylate under mild conditions to yield the desired product . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
- Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
- Methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
Uniqueness
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Propiedades
IUPAC Name |
methyl (Z)-3-(4-chloroanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-13(2)14-4-10-17(11-5-14)26(23,24)18(19(22)25-3)12-21-16-8-6-15(20)7-9-16/h4-13,21H,1-3H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZAELDBSXUZGQ-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2721891.png)
![2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate](/img/structure/B2721892.png)
![5-chloro-2-(methylsulfanyl)-4-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyrimidine](/img/structure/B2721894.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(3-methoxyphenoxy)acetate](/img/structure/B2721896.png)




![N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine](/img/structure/B2721907.png)

![2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2721910.png)
![3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2721913.png)
